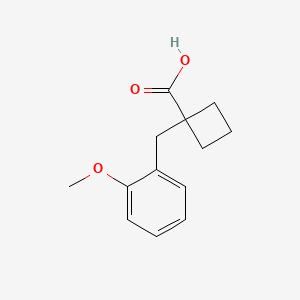

1-(2-Methoxybenzyl)cyclobutanecarboxylic acid

Description

1-(2-Methoxybenzyl)cyclobutanecarboxylic acid (CAS: Not explicitly provided in evidence) is a cyclobutane derivative featuring a carboxylic acid group and a 2-methoxybenzyl substituent. This compound is primarily used in pharmaceutical and materials research as a scaffold for developing bioactive molecules .

Properties

IUPAC Name |

1-[(2-methoxyphenyl)methyl]cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-16-11-6-3-2-5-10(11)9-13(12(14)15)7-4-8-13/h2-3,5-6H,4,7-9H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIMHWXWLZYOIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC2(CCC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Methoxybenzyl)cyclobutanecarboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Chemical Reactions Analysis

1-(2-Methoxybenzyl)cyclobutanecarboxylic acid undergoes various chemical reactions, primarily involving the carboxyl group. These reactions include:

Acid-Base Neutralization: Reacts with bases to form salts and water.

Esterification: In the presence of alcohols and a suitable catalyst, it forms esters.

Amide Formation: Reacts with amines to form amides, which are important in biochemistry and pharmaceutical synthesis.

The cyclobutane ring can also participate in ring-opening reactions under certain conditions, enabling a wider variety of chemical transformations.

Scientific Research Applications

1-(2-Methoxybenzyl)cyclobutanecarboxylic acid is utilized in various scientific research applications:

Chemistry: Used as a building block in organic synthesis to construct complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials

Mechanism of Action

The mechanism of action of 1-(2-Methoxybenzyl)cyclobutanecarboxylic acid involves its interaction with molecular targets and pathways. The carboxyl group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The methoxybenzyl group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences and similarities with related cyclobutane-carboxylic acid derivatives:

*Calculated based on structural similarity.

Key Observations:

- Aromatic vs.

- Electron-Donating vs. In contrast, trifluoromethyl or chloro groups (electron-withdrawing) may improve acidity and metabolic resistance .

- Functional Group Diversity : The presence of ester (methoxycarbonyl) or amide (methylcarbamoyl) groups alters solubility and reactivity. For example, 1-(methylcarbamoyl)cyclobutane-1-carboxylic acid (CAS 1248231-74-4) introduces hydrogen-bonding capacity, which is absent in the parent carboxylic acid .

Physicochemical Properties

- Acidity (pKa): The target compound’s pKa is likely near 3.5–4.0, similar to other cyclobutane-carboxylic acids (e.g., 1-[[3-fluoro-4-[(methylamino)carbonyl]phenyl]amino]cyclobutanecarboxylic acid has a predicted pKa of 3.59 ).

- Lipophilicity : The 2-methoxybenzyl group increases logP compared to aliphatic derivatives but remains less lipophilic than trifluoromethyl-substituted analogs .

- Solubility : Aliphatic derivatives like 1-(2-methoxyethyl)cyclobutane-1-carboxylic acid show higher aqueous solubility due to the polar ether linkage .

Biological Activity

1-(2-Methoxybenzyl)cyclobutanecarboxylic acid (CAS No. 1439902-86-9) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C13H16O3

- Molecular Weight : 220.26 g/mol

- Solubility : Greater than 32 µg/mL at pH 7.4

The biological activity of 1-(2-Methoxybenzyl)cyclobutanecarboxylic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.

Key Mechanisms Include :

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling and responses.

- Gene Expression Alteration : The compound may affect the expression of genes related to cell growth and apoptosis.

Antimicrobial Activity

Recent studies have indicated that 1-(2-Methoxybenzyl)cyclobutanecarboxylic acid exhibits antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating significant inhibitory effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Anticancer Properties

Research has shown that this compound may possess anticancer properties. In vitro studies using cancer cell lines have indicated that it can induce apoptosis and inhibit cell proliferation.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MDA-MB-231 (Breast) | 10 ± 1.5 | Induction of apoptosis |

| HEPG2 (Liver) | 12 ± 1.0 | Inhibition of cell proliferation |

| A549 (Lung) | 15 ± 2.0 | Cell cycle arrest |

Case Studies

Several case studies have explored the therapeutic potential of 1-(2-Methoxybenzyl)cyclobutanecarboxylic acid:

-

Study on Antimicrobial Efficacy :

- Conducted by researchers at a pharmaceutical institute, this study evaluated the compound's efficacy against multi-drug resistant strains of bacteria. Results indicated a promising potential for development as an antimicrobial agent.

-

Anticancer Research :

- A collaborative study between oncology departments found that the compound effectively inhibited the growth of several cancer cell lines, suggesting its potential as a lead compound for further drug development.

-

Mechanistic Insights :

- A detailed mechanistic study revealed that the compound's anticancer effects were linked to the activation of apoptotic pathways and modulation of key signaling proteins involved in cell survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.